

HPLC method for quantification of cinnamaldehyde in plant extracts.

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Compound of Interest

Compound Name: **Cinnamaldehyde**

Cat. No.: **B126680**

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An HPLC method for the quantification of **cinnamaldehyde** in plant extracts is a critical tool for researchers, scientists, and drug development professionals involved in quality control, standardization, and efficacy studies of herbal products. **Cinnamaldehyde** is the primary bioactive compound responsible for the characteristic aroma and various pharmacological activities of cinnamon and other related plant species.^{[1][2]} This application note provides a detailed, validated protocol for the reliable quantification of **cinnamaldehyde** using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Cinnamaldehyde, an aromatic aldehyde, is the major constituent of the essential oil extracted from the bark of *Cinnamomum* trees, such as *Cinnamomum zeylanicum* (Ceylon cinnamon), *Cinnamomum cassia* (Chinese cinnamon), and *Cinnamomum burmannii* (Indonesian cinnamon).^{[2][3]} It is widely used as a flavoring agent and has demonstrated numerous biological activities, including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic effects.^[4] Given its therapeutic potential and widespread use, it is essential to have a precise and accurate analytical method to quantify **cinnamaldehyde** content in raw plant materials and finished herbal products. This ensures product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high sensitivity, specificity, and reproducibility.^[5] This document outlines a comprehensive RP-HPLC method coupled with UV detection, including detailed protocols for sample extraction, standard preparation, and method validation as per ICH guidelines.^{[1][6]}

Experimental Protocol

This section details the materials, instrumentation, and step-by-step procedures for the quantification of **cinnamaldehyde**.

Materials and Reagents

- **Cinnamaldehyde** reference standard ($\geq 98\%$ purity)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile[7]
- HPLC-grade Water
- Acetic Acid (Glacial, $\geq 99.7\%$)[7]
- Syringe filters (0.45 μm)
- Dried plant material (e.g., Cinnamon bark powder)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The specific conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	Octadecylsilane (C18), 250 x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.04% Acetic Acid in Water (60:40 v/v) ^[7]
Flow Rate	1.0 mL/min ^[7]
Detection Wavelength	280 nm or 282 nm ^{[7][8]}
Injection Volume	20 µL ^[7]
Column Temperature	29°C or Ambient ^{[4][7]}

| Run Time | ~15 minutes |

Note: The retention time for **cinnamaldehyde** under these conditions is expected to be approximately 7.2 minutes.^[8]

Preparation of Standard Solutions

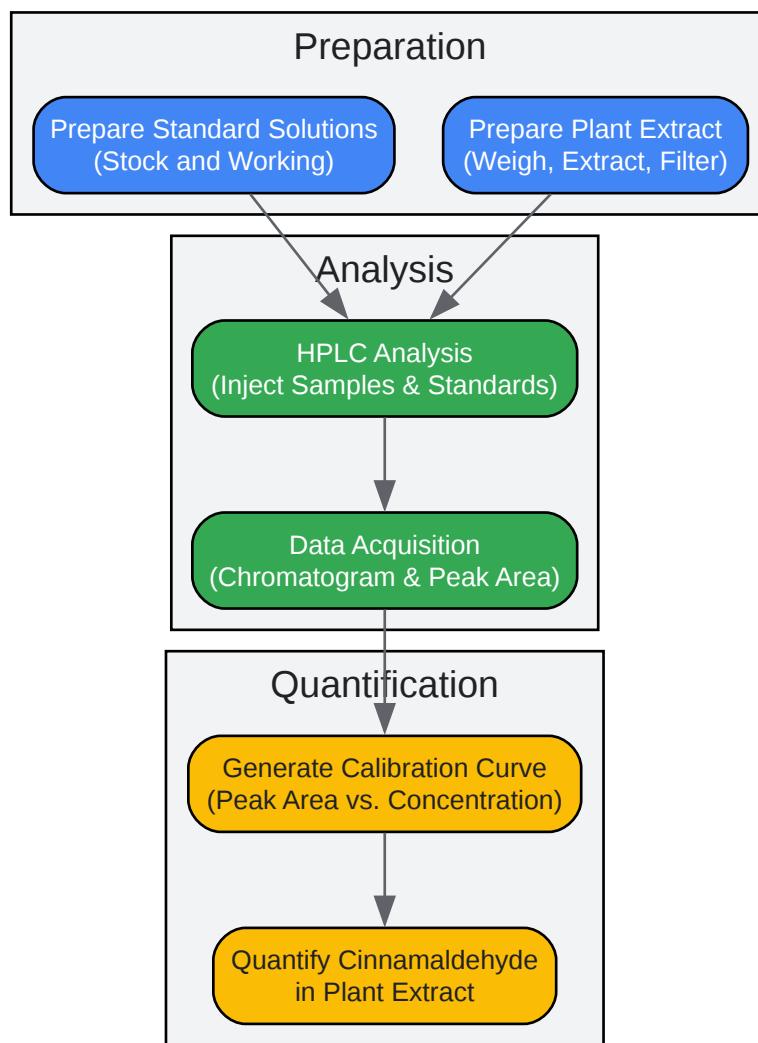
- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **cinnamaldehyde** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 to 12 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Ultrasonic-Assisted Extraction)

- Weighing: Accurately weigh 1.0 g of finely powdered, dried plant material and transfer it to a conical flask.
- Extraction: Add 25 mL of methanol to the flask.
- Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of **cinnamaldehyde**.^[5]

- Filtration: After sonication, filter the extract through a Whatman No. 1 filter paper.
- Dilution: Transfer the filtered solution to a 50 mL volumetric flask and make up the volume with methanol.
- Final Preparation: Take a suitable aliquot of the extract and dilute it with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 μ m syringe filter into an HPLC vial before injection.[4]

Overall Experimental Workflow



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Caption: Overall experimental workflow from preparation to quantification.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, sensitivity, accuracy, and precision.[\[1\]](#)[\[6\]](#) The results from various studies are summarized in Table 2.

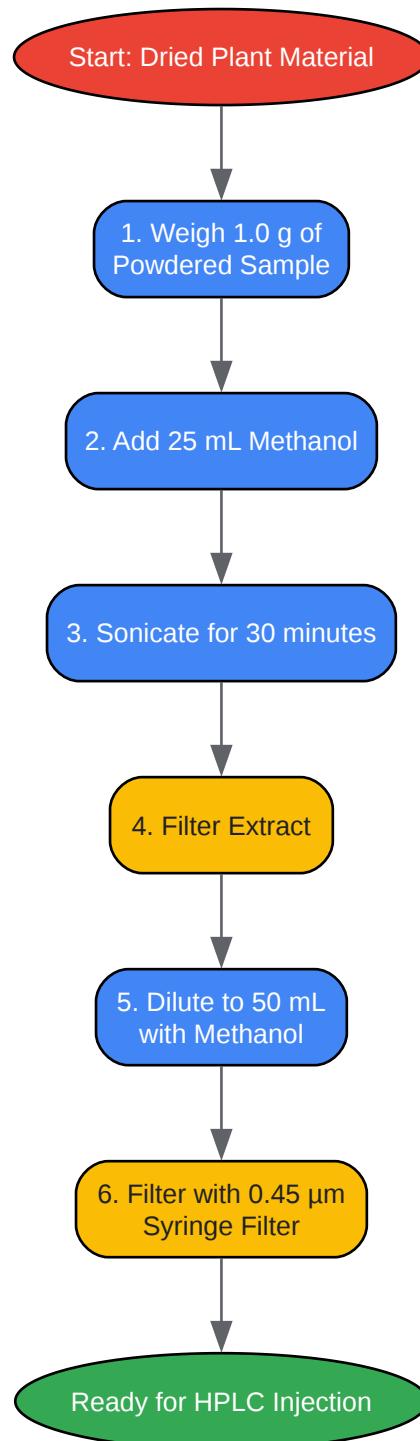
Table 2: Summary of Method Validation Parameters for **Cinnamaldehyde** Quantification

Parameter	Result	Reference
Linearity (Correlation Coefficient, r^2)	> 0.994	[7]
Limit of Detection (LOD)	0.062 - 0.069 µg/mL (ppm)	[6] [7] [8]
Limit of Quantification (LOQ)	0.19 - 0.23 µg/mL (ppm)	[6] [7] [8]
Accuracy (% Recovery)	98.74% - 101.95%	[7]

| Precision (% RSD) | < 2% |[\[7\]](#)[\[8\]](#)[\[9\]](#) |

- Linearity: The method demonstrates excellent linearity, with a correlation coefficient (r^2) greater than 0.99, indicating a direct proportional relationship between concentration and peak area within the tested range.[\[4\]](#)
- Sensitivity: The limits of detection (LOD) and quantification (LOQ) were found to be as low as 0.062 µg/mL and 0.19 µg/mL, respectively, showcasing the method's high sensitivity.[\[6\]](#)[\[8\]](#)
- Accuracy: Accuracy was confirmed through recovery studies, with recovery percentages falling within the acceptable range of 98-102%, indicating no significant interference from the sample matrix.[\[4\]](#)[\[7\]](#)
- Precision: The method is highly precise, with Relative Standard Deviation (%RSD) values for repeatability (intra-day) and intermediate precision (inter-day) being well below 2%.[\[8\]](#)[\[9\]](#)

Detailed Sample Preparation Protocol

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Caption: Step-by-step workflow for sample preparation.

Application: Cinnamaldehyde Content in Plant Species

This validated method can be applied to determine the **cinnamaldehyde** content in various plant species. The concentration can vary significantly based on the species, age of the plant, and extraction method used.[10][11] Table 3 presents a summary of reported **cinnamaldehyde** content in different *Cinnamomum* species.

Table 3: Reported **Cinnamaldehyde** Content in Various *Cinnamomum* Species

Plant Species	Extraction Method	Cinnamaldehyde Content (mg/g of extract)	Reference
<i>Cinnamomum zeylanicum</i>	Ultrasound-assisted (Methanol)	111.57	[10]
<i>Cinnamomum burmannii</i>	Ultrasound-assisted (Methanol)	134.39	[10]
<i>Cinnamomum cassia</i>	Ultrasound-assisted (Methanol)	129.07	[10]
<i>C. zeylanicum</i>	Essential Oil	191.20	[10]
<i>C. burmannii</i>	Essential Oil	214.24	[10]

| *C. cassia* | Essential Oil | 202.09 | [10] |

As shown, ultrasound-assisted extraction with methanol yields significant amounts of **cinnamaldehyde**, while direct analysis of essential oils shows a higher concentration of the compound.[10]

Conclusion

The RP-HPLC method detailed in this application note is simple, sensitive, accurate, and precise for the quantification of **cinnamaldehyde** in plant extracts.[5] The validation data confirms its reliability and suitability for routine quality control analysis in the pharmaceutical

and food industries. This protocol provides researchers and drug development professionals with a robust tool for the standardization of herbal materials and products containing **cinnamaldehyde**.

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